molecular formula C15H9ClN4OS B11268469 3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11268469
M. Wt: 328.8 g/mol
InChI Key: JOWRWCOCVZHIHJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of chlorophenyl, thiophenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or proteins involved in the survival and replication of pathogens such as Mycobacterium tuberculosis . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to its combination of chlorophenyl, thiophenyl, and pyrazolyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry, organic electronics, and material sciences.

Properties

Molecular Formula

C15H9ClN4OS

Molecular Weight

328.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H9ClN4OS/c16-10-4-1-3-9(7-10)14-17-15(21-20-14)12-8-11(18-19-12)13-5-2-6-22-13/h1-8H,(H,18,19)

InChI Key

JOWRWCOCVZHIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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